molecular formula C12H15N3O2 B7544346 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole

3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No. B7544346
M. Wt: 233.27 g/mol
InChI Key: AGKFWWPVHIVMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (FPO) is a heterocyclic compound that has gained attention in scientific research for its potential use as a therapeutic agent. FPO has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole inhibits the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. In addition, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and yield. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is also stable under various conditions, making it suitable for long-term storage. However, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Future research on 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole should focus on its potential use as a therapeutic agent in various diseases, including cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole and its effects on various signaling pathways. Furthermore, the development of novel synthesis methods for 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole may improve its bioavailability and efficacy. Finally, the use of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole in combination with other therapeutic agents should be explored to enhance its therapeutic potential.

Synthesis Methods

3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of furan-2-carboxylic acid hydrazide with piperidine-1-carboxaldehyde in the presence of a catalyst. Another synthesis method involves the reaction of 2-amino-5-(piperidin-1-ylmethyl)-1,3,4-thiadiazole with furan-2-carboxylic acid in the presence of a coupling reagent. These methods have been optimized to yield 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole with high purity and yield.

Scientific Research Applications

3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential use as a therapeutic agent. In vitro studies have shown that 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against a variety of bacterial strains.

properties

IUPAC Name

3-(furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-6-15(7-3-1)9-11-13-12(14-17-11)10-5-4-8-16-10/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKFWWPVHIVMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole

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